molecular formula C15H13N3O B1424928 7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one CAS No. 1255147-23-9

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Cat. No. B1424928
CAS RN: 1255147-23-9
M. Wt: 251.28 g/mol
InChI Key: LQVNYLIPONIZNX-UHFFFAOYSA-N
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Description

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one, also known as MMBT, is a chemical compound that has a variety of uses and applications in the scientific research and laboratory setting. It is a structural isomer of 1,2,4-benzotriazin-3(2H)-one, also known as BT. MMBT is a colorless, crystalline solid with a melting point of 166-168°C, and is soluble in organic solvents such as ethanol and acetone.

Scientific Research Applications

Molecular Structure and Properties

  • Intramolecular Interactions and Electronic Polarization: Methyl 3-(4-methylphenyl)-1,2,4-benzotriazine-6-carboxylate exhibits naphthalene-type delocalization. The absence of hydrogen bonds and the formation of molecular chains through π-π stacking interactions involving the benzotriazine units are notable. This structure highlights the electronic polarization and intramolecular interactions unique to this compound class (Cortés, Abonía, Cobo, & Glidewell, 2013).

Antiferromagnetic Interactions

  • Magnetic Properties in Linear Chains: The 7-phenyl-substituted 1,2,4-benzotriazine-6-carboxylate shows antiferromagnetic interactions within one-dimensional π stacks of radicals. This suggests sensitivity of magnetic-exchange interactions to structural changes, impacting the balance between ferro- and antiferromagnetic interactions (Constantinides, Koutentis, & Rawson, 2012).

DNA Strand Cleavage and Antitumor Activity

  • Mechanism of DNA Damage in Antitumor Drugs: A close analogue, 3-methyl-1,2,4-benzotriazine 1,4-dioxide, has been studied for its role in redox-activated, hypoxia-selective DNA damage, similar to tirapazamine. This suggests a potential for the benzotriazinyl radical formation in the DNA-cleaving properties of certain antitumor drug candidates (Junnotula, Sarkar, Sinha, & Gates, 2009).

Chemical Transformations and Synthesis

  • Acid-Catalysed Conversion: The compound's derivatives have been studied for their transformations under acidic conditions, yielding benzotriazine N-oxides and deoxy-compounds. This demonstrates the compound's reactivity and potential for chemical synthesis (Tennant, 1967).

Electron Spin Resonance Studies

  • Hyperfine Coupling in Radicals: Studies on 1,4-dihydro-1,2,4-benzotriazinyl radicals provide insights into the hyperfine coupling constants, reflecting the spin density distribution across the molecule. This is crucial for understanding the electronic properties of these compounds (Neugebauer & Rimmler, 1988).

Pharmacological Applications

  • Inhibition of VEGFr Pathway in AMD Treatment: The development of benzotriazine inhibitors targeting VEGFr2 and Src family kinases, for treating age-related macular degeneration, showcases the compound's potential in medicinal chemistry (Palanki et al., 2008).

Corrosion Inhibition

  • Performance in Mild Steel Corrosion Inhibition: Benzimidazole derivatives, closely related to benzotriazines, have been investigated as corrosion inhibitors for mild steel. This suggests potential applications of benzotriazines in materials science and engineering (Yadav, Behera, Kumar, & Sinha, 2013).

properties

IUPAC Name

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-3-6-12(7-4-10)18-15(19)16-13-8-5-11(2)9-14(13)17-18/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVNYLIPONIZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=C3C=CC(=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-methyl-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one
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